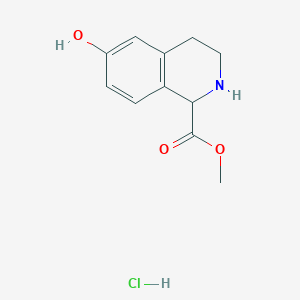

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride

説明

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms the core structure of various natural products and therapeutic agents. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

特性

IUPAC Name |

methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10;/h2-3,6,10,12-13H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDVRGIRDFSOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374945 | |

| Record name | Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-19-9 | |

| Record name | Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 672310-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The resulting dihydroisoquinoline is then reduced using agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods: Industrial production methods often employ multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield. These methods are favored for their efficiency and sustainability, often utilizing recyclable catalysts and environmentally friendly conditions .

化学反応の分析

Types of Reactions: Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

Reduction: Commonly performed using sodium borohydride or catalytic hydrogenation.

Substitution: Involves nucleophilic substitution reactions, often facilitated by transition metal catalysts

Common Reagents and Conditions:

Oxidation: H2O2, TBHP

Reduction: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation

Substitution: Transition metal catalysts, cooxidants like H2O2

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are key intermediates in the synthesis of bioactive molecules .

科学的研究の応用

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride has broad applications in scientific research, particularly in:

作用機序

The mechanism of action of Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neuroinflammatory pathways and exert neuroprotective effects by inhibiting the activity of pro-inflammatory cytokines and enzymes . The compound’s ability to act as a chiral scaffold also plays a role in its biological activity .

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.

N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with significant biological activity.

Uniqueness: Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable scaffold for the synthesis of bioactive molecules .

生物活性

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS No. 350014-18-5) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₄ClN₁O₃

- Molecular Weight : 243.69 g/mol

- CAS Number : 350014-18-5

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. This compound has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease. The compound shows significant inhibition of acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine in the brain:

| Compound | AChE Inhibition (IC50) | Reference |

|---|---|---|

| Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | 20 nM |

This level of inhibition suggests that it may enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cognitive decline.

Antioxidant Properties

The antioxidant activity of tetrahydroisoquinoline derivatives has been documented, contributing to their neuroprotective effects. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is crucial for protecting against neurodegeneration associated with oxidative damage.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various experimental models. Inflammation plays a significant role in the pathophysiology of many neurological disorders. The compound's ability to modulate inflammatory pathways could be pivotal in developing therapies for conditions like multiple sclerosis and Parkinson’s disease.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft.

- Antioxidant Mechanisms : The compound may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).

- Anti-inflammatory Pathways : It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- In Vitro Studies : Cultured neuronal cells treated with the compound exhibited decreased markers of oxidative stress and inflammation.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride, and how do purity and yield vary between methods?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of precursor amines, esterification, and hydrochloride salt formation. For example, analogous compounds like ethyl 6-hydroxy-tetrahydroisoquinoline carboxylate hydrochloride (CAS 128073-50-7) are synthesized via Pictet-Spengler cyclization followed by esterification, achieving ≥95% purity . Optimization of reaction conditions (e.g., temperature, solvent polarity) and purification via recrystallization or preparative HPLC is critical for yield improvement. Purity can be validated using HPLC with reference standards (e.g., MM0081.06 in LGC Standards) .

Q. Q2. How can researchers ensure accurate characterization of this compound, particularly in distinguishing it from structurally similar impurities?

Methodological Answer: Characterization requires a combination of:

- NMR spectroscopy : To confirm the position of the hydroxyl and carboxylate groups.

- Mass spectrometry (HRMS) : For molecular ion verification (e.g., CHClNO).

- HPLC with reference standards : Cross-referencing retention times with certified impurities (e.g., MM0081.28 or MM0369.03) .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. Q3. What mechanisms underlie the neurotoxic or neuroprotective effects of tetrahydroisoquinoline derivatives, and how can these be studied for this compound?

Methodological Answer: Tetrahydroisoquinolines (THIQs) may interact with dopaminergic pathways, as seen with MPTP-induced parkinsonism . To evaluate neurotoxicity:

- In vitro models : Use SH-SY5Y neuronal cells to assess mitochondrial dysfunction (via JC-1 staining) and ROS generation.

- In vivo models : Administer the compound to rodents and monitor tyrosine hydroxylase activity in the substantia nigra.

- Comparative studies : Contrast results with structurally related compounds (e.g., 6,7-dimethoxy-THIQ derivatives) to identify critical functional groups .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

- Systematic substitution : Synthesize derivatives with varying substituents (e.g., alkyl chains at position 1 or hydroxyl group modifications) .

- In silico modeling : Use molecular docking to predict affinity for targets like Liver X Receptors (LXRs), given the role of THIQ carboxylates as LXR agonists .

- Functional assays : Test derivatives in cell-based models (e.g., cytotoxicity in cancer lines, antibacterial activity against Gram-positive pathogens) .

Q. Q5. What strategies resolve contradictions in reported biological activities of THIQ derivatives, such as conflicting cytotoxicity data?

Methodological Answer:

- Standardized protocols : Ensure consistent cell lines, exposure times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Batch-to-batch validation : Use reference standards (e.g., MM0081.28) to confirm compound identity and purity across studies .

- Meta-analysis : Compare data from peer-reviewed studies (e.g., J. Pharm. Res. Int. 2021) to identify trends in substituent-dependent activity .

Q. Q6. What enzymatic or catalytic methods enable stereoselective synthesis of this compound’s enantiomers?

Methodological Answer:

- Lipase-catalyzed dynamic kinetic resolution (DKR) : Candida antarctica lipase B efficiently resolves racemic mixtures of THIQ carboxylates (e.g., ethyl 6-hydroxy-THIQ) into enantiopure (R)- or (S)-forms .

- Racemization control : Optimize reaction pH and temperature to stabilize intermediates (e.g., 2-tert-butyl-1-methyl-6-hydroxy-THIQ dicarboxylate) .

Stability and Degradation

Q. Q7. What conditions accelerate hydrolytic or oxidative degradation of this compound, and how can stability be enhanced?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via LC-MS.

- Stabilization strategies : Store lyophilized powders at -20°C under inert gas (N) to prevent hydroxyl group oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。